2-hydroxy-4-(phenylsulfonamido)benzoic acid
Description
Genesis and Early Research of 2-hydroxy-4-(phenylsulfonamido)benzoic acid and Related Structures
Detailed information regarding the initial synthesis and early investigations specifically focused on this compound is not extensively documented in prominent scientific literature. Its existence is predicated on the combination of two significant moieties: salicylic (B10762653) acid (2-hydroxybenzoic acid) and a phenylsulfonamide group. The synthesis of such a compound would logically follow standard organic chemistry reactions, likely involving the reaction of 4-amino-2-hydroxybenzoic acid with benzenesulfonyl chloride.
The early research into its parent structures, however, is rich and foundational to medicinal chemistry. Salicylic acid and its derivatives have been recognized for their therapeutic properties for centuries, while the sulfonamide group was at the forefront of the antibiotic revolution.
Evolution of Research Trajectories for Sulfonamido and Benzoic Acid Scaffolds in Chemical Biology
The research paths of sulfonamido and benzoic acid scaffolds have been both independent and intertwined, marking significant milestones in drug discovery.
Sulfonamido Scaffold: The journey of the sulfonamide functional group in medicine began dramatically with the discovery of Prontosil in the 1930s by Gerhard Domagk. researchgate.netnih.govnih.gov This discovery, which earned Domagk the Nobel Prize in 1939, unveiled the first class of drugs to effectively combat systemic bacterial infections. nih.govnih.gov It was soon discovered that the active component of Prontosil was sulfanilamide, which acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), essential for folate synthesis. researchgate.net This mechanism highlighted the power of antimetabolites in chemotherapy. The initial focus on antibacterial agents expanded over the decades to include a wide array of therapeutic applications, as researchers modified the core sulfonamide structure.
Evolution of Sulfonamide-Based Drugs
| Therapeutic Class | Decade of Major Development | Example |
|---|---|---|
| Antibacterials | 1930s-1940s | Sulfapyridine, Sulfathiazole |
| Diuretics | 1950s | Acetazolamide, Chlorothiazide |
| Antidiabetics | 1950s | Tolbutamide, Carbutamide |
| Anticonvulsants | 1950s | Sultiame |
Benzoic Acid Scaffold: The benzoic acid motif, particularly in its hydroxylated form as salicylic acid, has an even longer history. Derived from willow bark, its use as an analgesic and anti-inflammatory agent is ancient. The synthesis of acetylsalicylic acid (Aspirin) in the late 19th century marked a pivotal moment in pharmaceuticals. The research trajectory for benzoic acid derivatives has been vast, exploring their utility as non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and antiseptics. researchgate.netscispace.com In modern drug discovery, the carboxylic acid group of benzoic acid is valued for its ability to mimic phosphate (B84403) groups and interact with active sites of various enzymes and receptors. preprints.org The fusion of benzoic acid with other pharmacophores is a common strategy to develop novel therapeutic agents targeting a range of conditions, from cancer to infectious diseases. preprints.org
Significance of this compound within Contemporary Medicinal Chemistry Research
The specific compound this compound is not a widely reported agent in contemporary medicinal chemistry literature. However, its structural framework suggests potential areas of therapeutic interest based on the activities of analogous structures.
The combination of a salicylic acid moiety with a sulfonamide group creates a hybrid structure with potential for multi-target activity. Derivatives of salicylic acid are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The sulfonamide group is a versatile pharmacophore present in drugs targeting carbonic anhydrases, proteases, and various receptors. nih.gov
Therefore, the significance of this compound in a research context would likely be as a scaffold for developing novel inhibitors for enzymes where both hydrogen-bonding interactions (from the hydroxyl and carboxyl groups) and interactions with hydrophobic pockets (from the phenyl rings) are crucial for binding. For instance, related sulfonamido-benzoic acid derivatives have been investigated as P2Y14R antagonists for acute lung injury and as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors. nih.govnih.gov These studies underscore the potential of this structural class to yield potent and selective modulators of biological targets involved in inflammation and immune responses.
While this specific molecule remains under the radar, the broader class of substituted sulfonamido benzoic acids continues to be a fruitful area for the discovery of new therapeutic agents. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(benzenesulfonamido)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAHQONRGRXZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy 4 Phenylsulfonamido Benzoic Acid and Its Analogues
Established Synthetic Routes to 2-hydroxy-4-(phenylsulfonamido)benzoic acid Core Structure
The fundamental approach to synthesizing the core structure involves the formation of a sulfonamide bond between an aromatic amine and a sulfonyl chloride.
A common and logical multi-step pathway to this compound begins with a suitable precursor, 4-amino-2-hydroxybenzoic acid. This key intermediate can be prepared from m-aminophenol and sodium alkoxide in an alcoholic solution, followed by a carboxylation reaction using carbon dioxide under pressure. google.com
The core synthesis then proceeds via a nucleophilic substitution reaction. The amino group of 4-amino-2-hydroxybenzoic acid attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct and to deprotonate the amine, increasing its nucleophilicity. nih.gov The general scheme for this modular synthesis is outlined below:
Scheme 1: General Multi-Step Synthesis
Step 1: Preparation of Starting Material
m-Aminophenol + CO₂ → 4-Amino-2-hydroxybenzoic acid
Step 2: Sulfonamide Bond Formation
4-Amino-2-hydroxybenzoic acid + Benzenesulfonyl Chloride --(Base)--> this compound
Optimization of this pathway involves careful selection of the base (e.g., sodium bicarbonate, pyridine) and solvent to maximize yield and purity. nih.gov In syntheses involving complex molecules, protecting groups may be employed to prevent side reactions with reactive functional groups like the hydroxyl or carboxylic acid moieties, although for this specific target, the reaction can often proceed with careful control of conditions. utdallas.edu
Ultrasound irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govrsc.org The synthesis of related aryl sulfonamides, specifically 4-(substituted phenylsulfonamido) benzoic acids, has been successfully achieved using ultrasound-assisted condensation. researchgate.netresearchgate.netresearchgate.net This method typically involves the reaction of an arylamine with an aryl sulfonyl chloride in a solvent like ethanol (B145695), often in the presence of a catalyst such as ferric chloride-bentonite. researchgate.net Applying this to the target molecule, 4-amino-2-hydroxybenzoic acid and benzenesulfonyl chloride would be subjected to ultrasonic irradiation, which enhances mass transfer and accelerates the rate of reaction through acoustic cavitation. nih.gov This green chemistry approach offers an efficient alternative to conventional heating methods. rsc.orguniv.kiev.ua
| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | 10-36 hours | 30-80 minutes | nih.gov |
| Yield | Moderate | High (>70-89%) | nih.govresearchgate.net |
| Reaction Conditions | Often requires heating | Mild temperatures (e.g., 45-55°C) | nih.gov |
| Efficiency | Lower | Higher, more energy-efficient | rsc.org |
Derivatization and Functionalization of the this compound Scaffold
The core structure of this compound possesses several reactive sites that allow for further chemical modification to produce a diverse range of analogues.
The phenolic hydroxyl group at the C2 position is a prime site for derivatization. Standard organic reactions can be employed to modify this group, thereby altering the molecule's properties.
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, using an alkyl halide in the presence of a base.
Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) or acid anhydrides can readily convert the hydroxyl group into an ester. nih.gov
These modifications can be used to produce prodrugs or to fine-tune the physicochemical properties of the parent compound.
The simplest way to introduce diversity to the phenylsulfonamido portion of the molecule is to use appropriately substituted benzenesulfonyl chlorides during the initial synthesis. nih.gov This modular approach allows for the creation of a library of compounds with various electronic and steric properties. By reacting 4-amino-2-hydroxybenzoic acid with different substituted benzenesulfonyl chlorides, a wide array of analogues can be generated. researchgate.netresearchgate.net
| Substituent (X) | Required Starting Material | Resulting Analogue Structure |
|---|---|---|
| -H | Benzenesulfonyl chloride | This compound |
| 4-CH₃ | Toluene-4-sulfonyl chloride | 2-hydroxy-4-(tosylamido)benzoic acid |
| 4-Cl | 4-Chlorobenzenesulfonyl chloride | 4-((4-chlorophenyl)sulfonamido)-2-hydroxybenzoic acid |
| 4-NO₂ | 4-Nitrobenzenesulfonyl chloride | 2-hydroxy-4-((4-nitrophenyl)sulfonamido)benzoic acid |
This strategy has been effectively utilized in the synthesis of related 4-(substituted phenylsulfonamido)benzoic acids, demonstrating its feasibility and utility. researchgate.netresearchgate.net
Alterations to the Benzoic Acid Functionality
The carboxylic acid moiety of this compound offers a versatile handle for synthetic modification, allowing for the generation of a diverse range of analogues with potentially altered physicochemical properties and biological activities. Common transformations of the benzoic acid group include esterification, amide formation, and reduction to the corresponding benzyl (B1604629) alcohol. While direct literature on the modification of this compound is limited, established synthetic protocols for structurally similar compounds, such as 2-hydroxy-4-aminobenzoic acid and other benzoic acid derivatives, provide a strong basis for these transformations.
Esterification: The synthesis of esters from this compound can be achieved through several standard methods. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For instance, the esterification of p-aminobenzoic acid with ethanol is a well-established procedure that can be adapted for this purpose. libretexts.org Another effective method involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net For the synthesis of phenyl esters, heating the acid with a phenol (B47542) in the presence of phosphorus pentoxide or polyphosphoric acids has been reported to be effective for 2-hydroxy-4-amino-benzoic acid. google.com
Amide Formation: The conversion of the benzoic acid to an amide is a crucial transformation for creating analogues with altered hydrogen bonding capabilities. A common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgkhanacademy.orgyoutube.com The resulting acid chloride can then be reacted with a primary or secondary amine to furnish the desired amide. khanacademy.orgyoutube.com It is important to note that when working with molecules containing other reactive functional groups, such as the amino group in 4-aminobenzoic acid, protection of these groups may be necessary to avoid unwanted side reactions. researchgate.net Alternatively, direct coupling of the carboxylic acid with an amine using coupling reagents like carbodiimides is a milder and often preferred method. researchgate.net
Reduction to Benzyl Alcohol: The carboxylic acid can be reduced to the corresponding benzyl alcohol, providing another avenue for derivatization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. wikipedia.orgquora.com The reaction with LiAlH₄ is usually performed in an anhydrous ethereal solvent, followed by an aqueous workup to yield the alcohol. doubtnut.com Catalytic hydrogenation over specific catalysts, such as platinum on tin oxide (Pt/SnO₂), has also been shown to selectively reduce benzoic acid to benzyl alcohol under milder conditions. manchester.ac.ukqub.ac.uk
Interactive Data Table: Synthetic Alterations to the Benzoic Acid Functionality
| Transformation | Reagents and Conditions | Product Functional Group | Potential for this compound |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | High |
| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Amide | High |
| Reduction | 1. LiAlH₄, Anhydrous Ether 2. H₂O workup | Alcohol | High |
Synthesis of Chiral Analogues and Stereoselective Approaches
The introduction of chirality into analogues of this compound can be a key strategy for enhancing their biological specificity and efficacy. Stereoselective synthesis aims to control the formation of stereoisomers, leading to the preferential formation of a single enantiomer or diastereomer. While specific stereoselective syntheses of this compound analogues are not extensively reported, general methodologies for the stereoselective synthesis of related chiral compounds, particularly those containing sulfonamide moieties, can be applied.
One established approach for the stereocontrolled synthesis of β-amino sulfonamides involves the addition of lithiated sulfonamides to chiral N-sulfinyl imines. This method has been shown to proceed with good to excellent diastereoselectivity, allowing for the creation of a new stereogenic center with a high degree of control. acs.org The chiral auxiliary, the N-sulfinyl group, directs the nucleophilic attack of the sulfonamide anion to one face of the imine, leading to the observed stereoselectivity. This strategy could potentially be adapted to synthesize chiral analogues by using a chiral aldehyde or amine in the synthesis of the core structure.
Another general strategy involves the use of chiral catalysts in reactions that form the key bonds of the molecule. For example, palladium-catalyzed enantioselective three-component reactions of sulfonamides, aldehydes, and arylboronic acids have been developed to generate chiral α-arylamines with high enantioselectivity. organic-chemistry.org This type of methodology could be explored for the synthesis of chiral derivatives of this compound.
Furthermore, the synthesis of chiral building blocks that are subsequently incorporated into the final molecule is a common approach. For instance, the synthesis of chiral α-hydroxy-β-amino acids, which are important components of many peptidomimetics, has been extensively studied. nih.gov The coupling of such chiral fragments with the appropriate aromatic core could lead to the desired chiral analogues. The challenges in these approaches often lie in maintaining the stereochemical integrity throughout the synthetic sequence.
Interactive Data Table: Stereoselective Approaches for Sulfonamide Synthesis
| Stereoselective Method | Key Features | Potential Application |
| Addition to Chiral N-Sulfinyl Imines | High diastereoselectivity, formation of β-amino sulfonamides | Synthesis of analogues with chiral centers adjacent to the sulfonamide |
| Enantioselective Catalysis | Use of chiral metal catalysts, high enantioselectivity | Asymmetric synthesis of chiral amine or alcohol precursors |
| Chiral Building Block Approach | Use of pre-synthesized chiral molecules | Incorporation of chiral side chains or modifications to the core structure |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Use of Greener Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. Water is an ideal green solvent, and methodologies for conducting organic reactions in aqueous media are highly desirable. For the synthesis of sulfonamides, reactions of sulfonyl chlorides with amines have been successfully carried out in water, often with the aid of a base like sodium carbonate to neutralize the HCl byproduct. sci-hub.se Enzymatic methods for amide bond formation, utilizing enzymes like Candida antarctica lipase (B570770) B, can also be performed in greener solvents such as cyclopentyl methyl ether. nih.gov
Catalytic and Solvent-Free Reactions: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. For instance, the N-alkylation of sulfonamides with alcohols has been achieved using manganese dioxide as a catalyst under neat (solvent-free) conditions. sci-hub.se Solvent-free synthesis of sulfonamides has also been reported by reacting sulfonyl chlorides with silanes, with the only byproduct being volatile and easily removable. sci-hub.se Electrochemical methods are also emerging as a green alternative for the synthesis of sulfonamides, as they can avoid the use of chemical oxidants and often proceed under mild conditions. acs.orgchemrxiv.org
Atom Economy and Waste Reduction: Designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, is a fundamental goal of green chemistry. Direct coupling reactions, such as the direct synthesis of sulfonamides from thiols and amines, can offer higher atom economy compared to multi-step sequences that generate significant waste. rsc.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also contribute to waste reduction and improved efficiency.
Interactive Data Table: Green Chemistry Approaches in Synthesis
| Green Chemistry Principle | Synthetic Application | Advantages |
| Use of Green Solvents | Aqueous synthesis of sulfonamides | Reduced toxicity and environmental impact |
| Catalysis | Heterogeneous catalysts for N-alkylation | Catalyst recyclability, milder reaction conditions |
| Solvent-Free Reactions | Neat reaction of sulfonyl chlorides | Elimination of solvent waste, simplified purification |
| Electrochemical Synthesis | Anodic oxidation for C-N bond formation | Avoidance of chemical oxidants, high efficiency |
| High Atom Economy | Direct coupling of starting materials | Minimized waste generation |
Structure Activity Relationship Sar Studies of 2 Hydroxy 4 Phenylsulfonamido Benzoic Acid Derivatives
Impact of Substituent Variations on Biological Potency of 2-hydroxy-4-(phenylsulfonamido)benzoic acid Analogues
Variations in the substituents on the phenylsulfonamido and benzoic acid rings of the core structure have been shown to significantly affect the biological potency of these analogues. The nature and position of these substituents can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with target receptors or enzymes.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the biological activity of this compound derivatives. Studies on related sulfonamide-containing compounds have demonstrated that the introduction of electron-withdrawing groups can influence the acidity of the sulfonamide N-H group, which may be critical for binding to target proteins. Conversely, electron-donating groups can increase electron density at specific positions, potentially enhancing interactions with electron-deficient pockets in a receptor.
Steric hindrance, which refers to the spatial arrangement of atoms within a molecule, also significantly impacts biological potency. The size and shape of substituents can either facilitate or hinder the optimal orientation of the molecule within a binding site. For instance, bulky substituents at certain positions might prevent the molecule from fitting into a narrow active site, thus reducing its activity. Systematic modifications, such as varying the size of alkyl groups or introducing different aromatic rings, help in mapping the steric requirements of the target. In a series of 2-sulfonamidebenzamides, smaller substituents on the benzamide (B126) portion were tolerated, while larger groups like naphthyl and indazole resulted in inactive compounds, highlighting the importance of the steric environment. nih.gov
Research on 4-(substituted phenylsulfonamido)benzoic acids has shown that correlations between infrared stretching frequencies of key functional groups (such as SO and C=O) and Hammett substituent constants can be weak. researchgate.net This suggests that the electronic effects of substituents are not always straightforward predictors of molecular properties and, by extension, biological activity, likely due to complex interactions and conformational effects within the molecule. researchgate.net
| Substituent Type | Effect | Impact on Biological Activity | Example from Related Series |
|---|---|---|---|
| Electron-Withdrawing Group (e.g., -Cl, -F) | Increases acidity of sulfonamide N-H | Can enhance binding to target proteins | 5-chloro and 5-fluoro analogs showed similar or increased potency. nih.gov |
| Electron-Donating Group (e.g., -CH3) | Increases electron density | May enhance interactions with electron-deficient receptor pockets | 5-methyl analog demonstrated potent activity. nih.gov |
| Small Substituents | Minimal steric hindrance | Generally well-tolerated and can lead to potent compounds | 5-methyl, 5-chloro, and 5-fluoro substituents were tolerated. nih.gov |
| Bulky Substituents (e.g., naphthyl, indazole) | Significant steric hindrance | Can prevent proper binding to the active site, leading to inactivity | Naphthyl and indazole groups resulted in inactive compounds. nih.gov |
Lipophilicity, often quantified by the partition coefficient (log P), is a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties. For this compound derivatives, balancing lipophilicity is key. An optimal level of lipophilicity is required for the molecule to traverse cellular membranes and reach its target. However, excessive lipophilicity can lead to poor solubility and non-specific binding.
Hydrogen bonding is another crucial factor. The hydroxyl (-OH), carboxylic acid (-COOH), and sulfonamide (-SO2NH-) groups in the parent molecule are all capable of forming hydrogen bonds. These interactions are often vital for the specific recognition and binding of the molecule to its biological target. Modifications to the structure that either introduce or remove hydrogen bond donors or acceptors can drastically alter the binding affinity and, consequently, the biological potency. For instance, intramolecular hydrogen bonds can confer a rigid planar geometry to the molecule, which may be favorable for binding. researchgate.net In quantitative structure-activity relationship (QSAR) studies of related benzoylamino benzoic acid derivatives, lipophilic parameters were found to be significant in their inhibitory potential. dergipark.org.tr
| Physicochemical Property | Contribution to Biological Activity | Structural Feature | Potential Impact of Modification |
|---|---|---|---|
| Lipophilicity | Affects membrane permeability and target accessibility. | Phenyl rings, alkyl substituents | Increasing lipophilicity can enhance activity to a certain point, but excessive lipophilicity can be detrimental. |
| Hydrogen Bond Donors | Forms key interactions with the biological target. | -OH, -COOH, -NH- | Removal or masking of these groups can lead to a loss of activity. |
| Hydrogen Bond Acceptors | Participates in specific binding interactions. | =O (in -COOH and -SO2-) | Alterations can disrupt critical binding patterns. |
| Intramolecular Hydrogen Bonding | Can rigidify the molecular conformation. | Between ortho-hydroxy and carboxylate groups | May pre-organize the molecule for optimal receptor binding. researchgate.net |
Positional Isomer Effects on Pharmacological Activity of this compound Derivatives
The relative positions of the hydroxyl, carboxylic acid, and phenylsulfonamido groups on the benzoic acid ring are critical for pharmacological activity. Moving these functional groups to different positions results in positional isomers, which can have markedly different biological profiles. For example, moving the hydroxyl group from the 2-position to the 3- or 4-position would alter the potential for intramolecular hydrogen bonding with the adjacent carboxylic acid, thereby changing the molecule's conformation and acidity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for predicting the activity of novel derivatives and for gaining insights into the molecular properties that govern their potency. researchgate.net
The development of a predictive QSAR model for the this compound series involves several key steps. nih.gov First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. dergipark.org.tr For instance, a QSAR study on antimicrobial p-hydroxy benzoic acid derivatives indicated that activity was governed by topological and shape indices. nih.gov The goal is to create a model that is not only statistically robust but also has a clear physicochemical interpretation. researchgate.net
A critical aspect of QSAR modeling is rigorous validation to ensure that the model is predictive and not a result of chance correlation. nih.govnih.gov Validation is typically performed using both internal and external methods. nih.govnih.gov Internal validation techniques, such as cross-validation, assess the model's robustness using the training set of data. uniroma1.it External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. uniroma1.it
The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. nih.govnih.gov It is essential to define this domain to avoid extrapolating the model to compounds that are structurally too different from those in the training set. nih.govnih.gov A well-validated QSAR model with a clearly defined applicability domain can be a powerful tool in the rational design of new, more potent this compound derivatives. nih.govnih.gov
Molecular Mechanisms of Action of 2 Hydroxy 4 Phenylsulfonamido Benzoic Acid
Identification of Biological Targets and Binding Affinities for 2-hydroxy-4-(phenylsulfonamido)benzoic acid
The biological activity of this compound is defined by its ability to bind to specific biological targets, primarily enzymes and protein domains involved in cell signaling and survival.
Enzyme Inhibition Profiles
While direct and comprehensive enzymatic inhibition data for this compound is not extensively available in public literature, studies on closely related analogs provide significant insights into its potential inhibitory activities.
STAT Proteins: Analogs of this compound have been identified as inhibitors of Signal Transducer and Activator of Transcription (STAT) proteins. Specifically, substituted 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid derivatives have been developed as inhibitors of STAT protein activity. ucf.edu These proteins are critical mediators of cytokine signaling and are often dysregulated in various diseases. Inhibition of STAT3, in particular, is a key therapeutic strategy. Research on other benzoic acid-based inhibitors has shown they can block STAT3 DNA-binding activity, leading to the downregulation of STAT3-dependent gene transcription. nih.gov This inhibition is associated with decreased expression of proteins such as Bcl-2, Bcl-xL, Mcl-1, cyclin D1, c-Myc, and survivin. nih.gov
Mcl-1/Bfl-1: A scaffold of 2,5-substituted benzoic acid, which is structurally related to this compound, has been shown to be a dual inhibitor of the anti-apoptotic proteins Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma/leukemia-2-related protein A1 (Bfl-1). nih.gov Structure-based design has led to the development of compounds that bind to both Mcl-1 and Bfl-1 with high affinity. nih.gov For instance, a developed compound, compound 24, demonstrated potent binding to both Mcl-1 and Bfl-1 with Ki values of approximately 100 nM. nih.gov
| Target Protein | Binding Affinity (Ki) |
|---|---|
| Mcl-1 | 100 nM |
| Bfl-1 | 100 nM |
Xanthine Oxidase and Topoisomerase II: There is currently no direct scientific literature available that details the inhibitory profile of this compound against Xanthine Oxidase or Topoisomerase II.
Receptor Ligand Interactions
The primary receptor interaction identified for compounds structurally similar to this compound is within the BH3-binding groove of anti-apoptotic proteins.
BH3-binding groove: The carboxylic acid group present in the benzoic acid scaffold of Mcl-1 inhibitors plays a crucial role by anchoring the molecule into the BH3-binding groove. nih.gov This interaction is facilitated by a conserved hydrogen bond with an arginine residue (Arg263 in Mcl-1). nih.gov In silico docking studies combined with biophysical experiments suggest that these compounds bind to the BH3-binding groove of both Mcl-1 and Bfl-1 proteins. nih.gov The phenylsulfonamide portion of the molecule appears to be oriented towards the α4 helix and is exposed to the solvent. nih.gov This mode of binding mimics that of the endogenous pro-apoptotic Noxa protein. nih.gov
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a key mechanism of action for this compound and its analogs. The primary documented example of this is the inhibition of the interaction between Mcl-1/Bfl-1 and pro-apoptotic BH3-only proteins. By occupying the BH3-binding groove, these small molecules prevent the binding of proteins like Bim, Bad, and Noxa, thereby disrupting the protein-protein interactions that are essential for cancer cell survival. nih.gov
Currently, there is a lack of published research detailing the modulation of other protein-protein interactions by this compound beyond the Mcl-1/Bfl-1 complex.
Cellular Signaling Pathway Modulation by this compound
The interaction of this compound with its biological targets can lead to the modulation of various cellular signaling pathways.
Upstream and Downstream Signaling Events
ERK Phosphorylation: While direct studies on this compound are not available, research on structurally similar compounds suggests a potential role in modulating the Extracellular signal-regulated kinase (ERK) pathway. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to increase the phosphorylation of ERK. phcog.com Similarly, 4-hydroxy-benzoic acid has been demonstrated to induce the phosphorylation of ERK in a concentration-dependent manner. nih.govnih.gov This suggests that the benzoic acid scaffold may contribute to the activation of the ERK signaling cascade, though the specific impact of the phenylsulfonamido group at the 4-position remains to be elucidated.
Gene Expression Regulation
There is currently no specific information available in the scientific literature regarding the regulation of gene expression by this compound. General studies on benzoic acid have shown that it can induce the expression of genes encoding enzymes like cytochrome P450 and its reductase in the fungus Aspergillus niger. However, these findings are not specific to the sulfonamido-substituted derivative and its effects in mammalian cells have not been reported.
Mechanistic Insights from In Vitro Cellular Assays with this compound
Detailed mechanistic studies of this compound using in vitro cellular assays are not extensively reported in peer-reviewed literature. The following sections reflect the current landscape of available data.
Cell-Free Biochemical Systems
There is currently no specific data available from cell-free biochemical assays for this compound. Such assays are crucial for determining direct interactions with molecular targets, such as enzymes or receptors, in an isolated system. Without these studies, the precise biochemical pathways modulated by this compound remain unelucidated.
Cellular Culture Models (e.g., cancer cell lines)
Specific studies detailing the effects of this compound on cellular culture models, including cancer cell lines, are not readily found in the public domain. While a patent has been filed for structurally similar compounds, specifically substituted 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid analogs, as inhibitors of STAT protein activity, this does not directly provide data on this compound itself. ucf.edu Research on this specific compound in various cell lines would be necessary to determine its cellular effects, such as cytotoxicity, proliferation, or signaling pathway modulation.
Allosteric Modulation and Conformational Changes Induced by this compound
The structural backbone of this compound belongs to the class of 2-sulfonamidebenzamides. Compounds within this class have been investigated as allosteric modulators of specific receptors. For instance, research into a series of 2-sulfonamidebenzamides has identified them as allosteric modulators of the Mas-related G-protein coupled receptor, MrgX1. nih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change in the receptor that can enhance or diminish its response to the endogenous ligand.
However, specific studies confirming and detailing the allosteric modulatory activity and any resultant conformational changes induced by this compound have not been published. Therefore, while its chemical class suggests a potential for allosteric modulation, experimental evidence is required to substantiate this hypothesis for this specific compound.
Pre Clinical Pharmacological Investigations of 2 Hydroxy 4 Phenylsulfonamido Benzoic Acid
In Vitro Pharmacological Characterization of 2-hydroxy-4-(phenylsulfonamido)benzoic acid
In vitro studies are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular and molecular level. These experiments are crucial for establishing a compound's mechanism of action, potency, and selectivity before proceeding to more complex and resource-intensive in vivo studies.
Selectivity and Specificity Profiling
No studies detailing the selectivity and specificity of this compound against a panel of biological targets, such as enzymes, receptors, or ion channels, have been identified. Such profiling is essential to understand the compound's potential therapeutic applications and off-target effects.
Concentration-Response Relationships and Potency Determination
There is no available data on the concentration-response relationships of this compound. Consequently, key potency parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for any biological target are unknown.
Cytostatic and Antifungal Activity Assessment
No research has been published assessing the cytostatic or antifungal properties of this compound. Investigations into its effects on cancer cell proliferation or its ability to inhibit the growth of various fungal strains have not been reported.
In Vivo Efficacy Studies of this compound in Animal Models
In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and pharmacological effects of a compound in a living organism. These studies provide insights into how a compound behaves in a complex biological system, which is essential for predicting its potential therapeutic utility in humans.
Disease-Specific Animal Models (e.g., inflammation, pain)
There are no published reports on the evaluation of this compound in any disease-specific animal models, including those for inflammation or pain. Such studies would be necessary to determine if the compound exhibits any anti-inflammatory or analgesic properties in a physiological context.
Dose-Response Studies in Animal Models
In the absence of any in vivo efficacy studies, there is no information available regarding the dose-response relationship of this compound in animal models. Determining the optimal dose range for efficacy is a fundamental aspect of preclinical development that has not been explored for this compound.
Pharmacodynamic Biomarker Assessment in Animal Studies
Due to the absence of direct studies on this compound, the assessment of pharmacodynamic biomarkers in animal models remains speculative. However, based on its structural similarity to other anti-inflammatory sulfonamides and salicylic (B10762653) acid derivatives, potential biomarkers could be inferred. For instance, in models of acute lung injury, a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α has been observed with related 3-sulfonamido benzoic acid derivatives. nih.gov Therefore, these cytokines could serve as potential pharmacodynamic biomarkers in relevant animal models of inflammation.
Furthermore, given that some sulfonamides exhibit antibacterial properties by inhibiting folate biosynthesis, biomarkers related to bacterial load or folate metabolism could be relevant in infectious disease models. nih.gov However, without specific data on the mechanism of action of this compound, the selection of appropriate biomarkers is challenging.
Table 1: Potential Pharmacodynamic Biomarkers for this compound in Animal Studies (Inferred from Related Compounds)
| Biomarker Category | Potential Biomarkers | Rationale |
| Inflammation | IL-1β, IL-6, TNF-α | Reduction observed with structurally similar sulfonamido benzoic acid derivatives in inflammatory models. nih.gov |
| Infection | Bacterial load, Folate levels | Relevant if the compound exhibits antibacterial activity via folate synthesis inhibition, a known mechanism for some sulfonamides. nih.gov |
Pharmacokinetic Profiling of this compound in Pre-clinical Species
The pharmacokinetic profile of this compound has not been explicitly detailed in published literature. The following sections provide an overview of the expected pharmacokinetic properties based on studies of analogous compounds.
Based on the general properties of sulfonamides and benzoic acid derivatives, it is anticipated that this compound would be absorbed orally. Studies on other sulfonamides in rats have shown good absorption following oral administration, with subsequent distribution to various tissues. nih.gov For example, N-butylbenzenesulfonamide was well-absorbed in rats and primarily excreted in the urine. nih.gov
The distribution of sulfonamides is influenced by their binding to plasma proteins, which can affect their availability at target sites. nih.govdocumentsdelivered.com It is expected that this compound would distribute to tissues, with potential accumulation in organs involved in metabolism and excretion, such as the liver and kidneys.
Metabolism is anticipated to occur primarily in the liver, with excretion of the parent compound and its metabolites mainly through the kidneys via urine. nih.gov Biliary excretion may also play a role. nih.gov
The metabolic stability of this compound has not been reported. However, the metabolism of sulfonamides is known to be species-dependent and typically involves Phase I oxidation and Phase II conjugation reactions. researchgate.net Common metabolic pathways for sulfonamides include acetylation, glucuronide conjugation, and aromatic hydroxylation. researchgate.net Cleavage of the alkyl sulfonamide bond has also been identified as a major metabolic pathway for some derivatives. acs.org
For this compound, potential metabolic transformations could include hydroxylation of the phenyl ring, N-acetylation of the sulfonamide nitrogen, and glucuronidation of the hydroxyl or carboxylic acid groups. The stability of the S-F bond in some aryl sulfonyl fluorides has been shown to be influenced by electronic and steric factors, suggesting that the substitution pattern on the aromatic rings of this compound could impact its metabolic stability. nih.govresearchgate.net
Table 2: Common Metabolic Pathways for Sulfonamides (Inferred)
| Metabolic Pathway | Description | Potential Metabolites of this compound |
| Oxidation | Addition of a hydroxyl group to the aromatic ring. | Hydroxylated derivatives on the phenyl or benzoic acid ring. |
| Acetylation | Addition of an acetyl group to the sulfonamide nitrogen. | N-acetyl-2-hydroxy-4-(phenylsulfonamido)benzoic acid. |
| Glucuronidation | Conjugation with glucuronic acid at hydroxyl or carboxyl groups. | Glucuronide conjugates of the parent compound. |
| Sulfonamide Cleavage | Breaking of the bond between the sulfur and nitrogen atoms. | 2-hydroxy-4-aminobenzoic acid and benzenesulfonic acid. |
While specific data for this compound is unavailable, sulfonamides are generally known to bind to plasma proteins, primarily albumin. nih.govnih.govscispace.comnih.gov The extent of binding can vary depending on the specific sulfonamide and the animal species. nih.gov For example, studies have shown that furosemide, tolbutamide, sulfafurazole, and sulfonamidochlorobenzoic acid all bind to human serum albumin at common sites. nih.gov
The binding of substituted benzoic acids to bovine serum albumin has been shown to be influenced by the nature and position of the substituents on the aromatic ring, with electron-density distribution playing a crucial role. nih.gov It is therefore highly probable that this compound also binds to plasma proteins, which would in turn affect its distribution and elimination.
Drug-Drug Interaction Potential in Pre-clinical Models
The potential for drug-drug interactions (DDIs) involving this compound has not been investigated. However, sulfonamides as a class have been identified as inhibitors of cytochrome P450 (CYP450) enzymes. youtube.com Inhibition of these enzymes is a common mechanism for DDIs, as it can lead to altered metabolism and clearance of co-administered drugs. nih.govmdpi.com
The major human CYP450 enzymes involved in drug metabolism include CYP1A2, 2C9, 2C19, 2D6, and 3A4. biomolther.org If this compound inhibits one or more of these enzymes, it could potentially increase the plasma concentrations of other drugs that are substrates for these enzymes, leading to an increased risk of toxicity. medicinenet.com Conversely, if it is a substrate of these enzymes, its own metabolism could be affected by other drugs that are inducers or inhibitors of the same enzymes. youtube.com Pre-clinical in vitro studies using liver microsomes or hepatocytes would be necessary to evaluate the potential of this compound to inhibit or induce CYP450 enzymes.
Computational and Theoretical Studies of this compound: A Field in Need of Exploration
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies focused solely on the chemical compound This compound . While the individual components of its structure—a salicylic acid core and a phenylsulfonamide moiety—are common in medicinally relevant molecules that are frequently the subject of computational analysis, this particular combination appears to be underexplored in the public domain.
Therefore, this article will outline the established computational and theoretical methodologies that would be applied to investigate This compound , drawing parallels from studies on structurally related compounds to illustrate the potential insights such research could yield. It is crucial to note that the following sections describe the application of these techniques in a hypothetical context for the target compound, as direct research findings are not currently available.
Advanced Analytical and Bioanalytical Methodologies for 2 Hydroxy 4 Phenylsulfonamido Benzoic Acid
Chromatographic Techniques for Separation and Quantification of 2-hydroxy-4-(phenylsulfonamido)benzoic acid
Chromatographic methods are fundamental for the separation and quantification of "this compound" from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful techniques in this regard.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of benzoic acid derivatives and related compounds. For "this compound," a C18 column is a suitable stationary phase due to the compound's moderate polarity. The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often with the addition of an acid like formic acid or phosphoric acid to ensure the protonation of the carboxylic acid group and improve peak shape.
Detection is commonly performed using a UV detector, as the aromatic rings in the molecule confer significant UV absorbance. The selection of the detection wavelength is critical for achieving optimal sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte.
A typical HPLC method for a related compound, 4-hydroxybenzoic acid, utilizes a C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile in a gradient elution, with detection at 230 nm longdom.org. While specific parameters for "this compound" would require method development and validation, the general principles remain the same.
Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a general method that would serve as a starting point for the analysis of "this compound."
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC, a more recent advancement in liquid chromatography, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
UPLC methods for "this compound" would follow similar principles to HPLC but with shorter run times and improved peak resolution. The higher efficiency of UPLC columns can be particularly advantageous for resolving the target compound from closely related impurities or metabolites in complex samples. For mass spectrometry-compatible applications, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid sielc.com.
Mass Spectrometry (MS) for Structural Elucidation and Quantification of this compound
Mass spectrometry is an indispensable tool for the structural confirmation and sensitive quantification of "this compound." When coupled with liquid chromatography (LC-MS), it provides a highly selective and sensitive analytical platform.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and is particularly useful for distinguishing between isomers. In an MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated molecule of "this compound" is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.
The fragmentation pattern of sulfonamides is well-characterized and typically involves cleavage of the S-N bond and the S-C bond of the sulfonyl group nih.gov. For "this compound," characteristic fragment ions would be expected from the loss of the phenylsulfonyl group and the decarboxylation of the benzoic acid moiety. The study of these fragmentation pathways provides a unique fingerprint for the molecule, enabling its unambiguous identification.
Table 2: Predicted MS/MS Fragmentation of [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| 292.0 | 152.0 | C₆H₅SO₂ (Phenylsulfonyl radical) |
| 292.0 | 141.0 | SO₂ (Sulfur dioxide) + C₆H₅N (Phenylnitrene) |
| 292.0 | 248.0 | CO₂ (Carbon dioxide) |
This table is based on known fragmentation patterns of sulfonamides and benzoic acids and would require experimental verification for "this compound."
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This capability allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. For "this compound" (C₁₃H₁₁NO₅S), the theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm its elemental formula with high confidence. HRMS is also invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Spectroscopic Characterization Techniques for this compound
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of "this compound." Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary methods used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of "this compound."
¹H NMR: The ¹H NMR spectrum would exhibit distinct signals for the protons on the two aromatic rings. The protons on the benzoic acid ring would show a characteristic splitting pattern influenced by the hydroxyl, carboxyl, and sulfonamido substituents. The protons on the phenylsulfonyl ring would also display a distinct pattern. The chemical shifts of these protons would provide valuable information about their electronic environment. For instance, in related benzoic acid derivatives, the aromatic protons typically resonate in the range of 7-8.5 ppm docbrown.info.
¹³C NMR: The ¹³C NMR spectrum would show signals for all 13 carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid, the carbons attached to the hydroxyl and sulfonamido groups, and the other aromatic carbons would be diagnostic for the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for:
O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹) docbrown.info.
N-H stretch of the sulfonamide group (around 3300-3200 cm⁻¹).
C=O stretch of the carboxylic acid group (around 1700-1680 cm⁻¹) docbrown.info.
S=O stretches of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively).
C-N and C-S stretches , as well as aromatic C-H and C=C bending vibrations in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings and various functional groups in "this compound" suggests that it will have characteristic UV absorption bands. Benzoic acid derivatives typically exhibit strong absorption in the UV region, with maxima that can be influenced by the nature and position of substituents on the aromatic ring as well as the pH of the solution researchgate.netrsc.org. For a similar compound, 2-(4-hydroxyphenylazo)benzoic acid, the absorption spectrum was recorded in the range of 200-800 nm researchgate.net.
Table 3: Summary of Spectroscopic Data for Related Compounds
| Technique | Compound | Key Observations |
| ¹H NMR | Benzoic Acid | Aromatic protons at ~8.1, 7.6, and 7.5 ppm docbrown.info. |
| IR | Benzoic Acid | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹) docbrown.info. |
| UV-Vis | 4-Hydroxybenzoic Acid | Absorption maxima around 200-300 nm, sensitive to pH nist.gov. |
This table provides a reference for the expected spectroscopic features of "this compound" based on data from similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For "this compound," both ¹H and ¹³C NMR would be utilized to confirm its complex structure.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of "this compound," distinct signals would be expected for the protons of the salicylic (B10762653) acid and phenylsulfonamide moieties. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. For instance, the protons on the salicylic acid ring are expected to be influenced by the electron-withdrawing carboxylic acid and electron-donating hydroxyl groups, as well as the sulfonamide linkage. A singlet peak corresponding to the proton of the sulfonamide (–SO₂NH–) group is anticipated, typically appearing at a high chemical shift (around 11.3 ppm), which can be confirmed by D₂O exchange. researchgate.net Protons of the aromatic rings would likely appear in the region of 6.5 to 8.0 ppm. rsc.orgripublication.com
Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet |
| Phenolic Hydroxyl (-OH) | Variable (dependent on solvent and concentration) | Singlet |
| Sulfonamide (-SO₂NH-) | ~10-12 | Singlet |
| Aromatic Protons (Salicylic acid ring) | 6.5 - 8.0 | Doublets, Triplets, or Multiplets |
| Aromatic Protons (Phenyl ring) | 7.0 - 8.0 | Multiplets |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift, typically in the range of 165-180 ppm. oregonstate.edu The aromatic carbons would appear in the region of 110-160 ppm, with their specific shifts dependent on the attached functional groups. rsc.org
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-COOH) | 165 - 180 |
| Aromatic Carbons (C-OH) | 150 - 160 |
| Aromatic Carbons (C-SO₂NH-) | 135 - 145 |
| Other Aromatic Carbons | 110 - 140 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "this compound" would be expected to show distinct absorption bands corresponding to its various functional groups. A broad absorption band for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group would be anticipated in the region of 3500-2500 cm⁻¹. farmaceut.org The carbonyl (C=O) stretching vibration of the carboxylic acid would likely appear around 1700-1680 cm⁻¹. Characteristic absorptions for the sulfonamide group (S=O stretches) would be expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹. ripublication.com
Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid & Phenol) | 3500 - 2500 (broad) |
| N-H Stretch (Sulfonamide) | 3300 - 3200 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1680 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1170 - 1150 |
| C-O Stretch (Phenol) | 1250 - 1180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. "this compound" possesses multiple chromophores and is expected to exhibit characteristic absorption maxima in the UV region. Benzoic acid and its derivatives typically show absorption bands around 230 nm and 270-280 nm. researchgate.net The presence of the hydroxyl and phenylsulfonamido groups would likely influence the position and intensity of these absorption bands. The UV-Vis spectrum would be useful for quantitative analysis and for monitoring the purity of the compound.
Expected UV-Vis Absorption Maxima for this compound
| Solvent | Expected λmax (nm) |
| Methanol or Ethanol (B145695) | ~230 - 240 and ~280 - 300 |
Bioanalytical Method Validation for Quantification of this compound in Biological Matrices (Pre-clinical)
The quantification of "this compound" in biological matrices such as plasma, serum, or urine is essential for preclinical pharmacokinetic and toxicokinetic studies. A robust and reliable bioanalytical method, typically using high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry), must be developed and validated. japsonline.com The validation process ensures that the method is accurate, precise, and reproducible for its intended purpose. asianjpr.com
The validation of the bioanalytical method would be performed according to established guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.gov The key validation parameters are outlined below.
Parameters for Preclinical Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the true value. It is assessed by analyzing quality control (QC) samples at different concentration levels. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as intra-day and inter-day precision. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. | A correlation coefficient (r²) of ≥ 0.99 is generally desirable. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio should be at least 5; accuracy and precision criteria must be met. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in a given biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability). | Analyte concentration should remain within ±15% of the initial concentration. |
Applications of 2 Hydroxy 4 Phenylsulfonamido Benzoic Acid As a Research Tool or Probe
Use in Target Validation Assays
Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a desired therapeutic effect. Small molecule inhibitors are invaluable tools in this process. While there is limited specific data on the use of 2-hydroxy-4-(phenylsulfonamido)benzoic acid for target validation, research into analogous compounds provides a relevant context.
Derivatives of this benzoic acid structure have been investigated as inhibitors of Signal Transducer and Activator of Transcription (STAT) proteins. ucf.educore.ac.uk STATs are a family of transcription factors that, when dysregulated, are implicated in various diseases, including cancer. nih.govmedchemexpress.com Specifically, substituted 2-hydroxy-4-(2-(phenylsulfonamido)acetamido)benzoic acid analogs have been synthesized and evaluated as inhibitors of STAT protein activity. ucf.edu These studies suggest that the broader structural class to which this compound belongs can be explored for modulating STAT signaling pathways.
In a typical target validation assay, a compound like a STAT inhibitor would be used to treat cells or be administered in a disease model. The downstream effects of inhibiting the target would then be measured. For instance, researchers might assess changes in the expression of STAT3-dependent genes such as Bcl-2, Bcl-xL, Mcl-1, cyclin D1, c-Myc, and survivin. nih.gov A reduction in the expression of these genes following treatment with an inhibitor would help validate STAT3 as a viable therapeutic target for a specific cancer type.
While direct evidence for this compound is not available, its core structure is present in molecules that have been used to probe the function of STAT proteins, thereby contributing to the validation of this important class of therapeutic targets.
Development of Affinity Probes Based on this compound
Affinity probes are chemical tools designed to selectively bind to a specific protein target. They are often used to identify and isolate binding partners from complex biological mixtures, or to visualize the localization of a target within a cell. An affinity probe is typically constructed by attaching a reporter tag (such as a fluorescent dye, a biotin (B1667282) molecule, or a radioactive isotope) to a small molecule ligand that binds to the target of interest.
There is no specific information in the available scientific literature on the development of affinity probes based on this compound. However, the general principles of affinity probe design can be applied to this molecule. The development of such a probe would involve identifying a position on the this compound scaffold that can be chemically modified without disrupting its binding to a potential target. This often requires an understanding of the structure-activity relationship (SAR) of the compound and its analogs.
For example, if this compound were found to bind to a specific protein, a synthetic chemist could introduce a linker at a non-essential position on the phenyl ring or the sulfonamide group. This linker would then be used to attach a reporter molecule. The resulting affinity probe could then be used in experiments such as pull-down assays to confirm the interaction with the target protein and to identify other proteins that may be part of the same complex.
Application in Mechanistic Enzymology Studies
Mechanistic enzymology aims to understand the detailed chemical steps of an enzyme-catalyzed reaction. Small molecule inhibitors are crucial tools in these studies, as they can be used to probe the active site of an enzyme, stabilize certain conformational states, or trap reaction intermediates.
Currently, there are no published studies that specifically describe the use of this compound in mechanistic enzymology. However, compounds with related structures have been used to study the mechanism of various enzymes. For instance, derivatives of benzoic acid and sulfonamides have been investigated as inhibitors of enzymes like lipoxygenases. nih.gov
If this compound were identified as an inhibitor of a particular enzyme, it could be used in a variety of experiments to elucidate the enzyme's mechanism. For example, kinetic studies could be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which can provide clues about whether the inhibitor binds to the active site or an allosteric site. Furthermore, structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be used to determine the three-dimensional structure of the enzyme in complex with the inhibitor. This would provide detailed information about the specific molecular interactions between the inhibitor and the enzyme, which can be invaluable for understanding the enzyme's catalytic mechanism and for the design of more potent and selective inhibitors.
Role as a Reference Compound in Biochemical and Cellular Screening Assays
In biochemical and cellular screening assays, reference compounds (also known as control compounds) are essential for validating the assay and for interpreting the results. A reference compound is a well-characterized molecule with a known biological activity that is used as a benchmark to compare the activity of test compounds.
There is no information to suggest that this compound is widely used as a reference compound in biochemical or cellular screening assays. Typically, a compound is established as a reference standard after its biological activity has been extensively characterized and published in peer-reviewed literature.
However, if this compound were to be thoroughly characterized as a potent and selective inhibitor of a particular target, it could potentially serve as a valuable reference compound in screens for new inhibitors of that target. For example, in a high-throughput screen for novel STAT3 inhibitors, a well-characterized compound with a similar core structure could be used as a positive control to ensure that the assay is performing correctly.
The table below summarizes the potential research applications of this compound based on the activities of its structural analogs.
| Research Application | Potential Use of this compound | Basis of Potential Use |
| Target Validation | As an inhibitor to probe the function of a specific biological target, such as STAT proteins. | Analogs have shown inhibitory activity against STAT proteins. ucf.edu |
| Affinity Probes | As a scaffold for the development of probes to identify and study protein targets. | General principles of probe design can be applied to its structure. |
| Mechanistic Enzymology | As an inhibitor to study the mechanism of an enzyme-catalyzed reaction. | Related sulfonamide and benzoic acid derivatives are known enzyme inhibitors. |
| Reference Compound | As a standard in screening assays for new modulators of a specific target. | Would require extensive characterization of its biological activity. |
Future Directions and Emerging Research Avenues for 2 Hydroxy 4 Phenylsulfonamido Benzoic Acid
Exploration of Novel Therapeutic Indications (Pre-clinical Only)
There is currently no available preclinical research data on novel therapeutic indications for 2-hydroxy-4-(phenylsulfonamido)benzoic acid. The exploration of new therapeutic uses for a compound typically involves a series of preclinical evaluations to identify and validate potential efficacy in various disease models. This process often includes:
In vitro screening: Assessing the compound's activity against a wide range of biological targets, such as enzymes, receptors, and cell lines associated with different diseases.
Cell-based assays: Evaluating the compound's effects on cellular processes relevant to specific pathologies, for instance, inflammation, cell proliferation, or microbial growth.
Animal models: Testing the compound's efficacy and mechanism of action in established animal models of diseases for which the in vitro data suggests potential.
Without any published studies of this nature for this compound, its potential for novel therapeutic applications remains purely speculative.
Combination Therapy Approaches with this compound in Pre-clinical Settings
There is no evidence in the available scientific literature of preclinical studies investigating this compound in combination with other therapeutic agents. Combination therapy is a common strategy in drug development, particularly in complex diseases like cancer and infectious diseases, to enhance efficacy, overcome drug resistance, or reduce toxicity.
Preclinical evaluation of combination therapies typically involves:
In vitro synergy studies: Assessing whether the combination of the compound with other drugs results in a greater therapeutic effect than the sum of their individual effects.
In vivo studies in animal models: Confirming the synergistic effects observed in vitro and evaluating the safety and efficacy of the combination.
The absence of such studies for this compound means that its potential role in combination therapy regimens is unknown.
Integration with Omics Technologies for Systems-Level Understanding of its Biological Effects
No published research has utilized omics technologies to investigate the biological effects of this compound. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, systems-level view of the molecular changes induced by a compound.
| Omics Technology | Information Provided | Potential Insights (General) |
| Genomics | Study of the complete set of DNA (genome). | Identification of genetic factors influencing drug response. |
| Transcriptomics | Analysis of the complete set of RNA transcripts. | Understanding of how the compound alters gene expression. |
| Proteomics | Large-scale study of proteins. | Elucidation of the compound's effects on protein expression and signaling pathways. |
| Metabolomics | Study of the complete set of small-molecule metabolites. | Insight into the metabolic pathways affected by the compound. |
The application of these powerful technologies to this compound would be a critical step in elucidating its mechanism of action and identifying potential biomarkers for its activity, but this research has yet to be undertaken.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of sulfonyl chlorides.
- Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1).
Basic: What analytical techniques are suitable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm sulfonamide linkage via ¹H-NMR peaks at δ 10.2–10.8 ppm (N–H) and aromatic protons at δ 7.2–8.1 ppm .
- LC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 322 for the parent compound) .
- Elemental Analysis : Validate purity (>98%) by matching experimental C/H/N percentages to theoretical values (e.g., C: 55.81%, H: 3.76%, N: 4.35%) .
Advanced: How can molecular docking studies elucidate the bioactivity of sulfonamido-benzoic acid derivatives?
Methodological Answer:
Target Selection : Focus on enzymes like Topoisomerase II (PDB ID: 5GWK) due to their role in DNA replication .
Docking Protocol :
- Prepare ligands (e.g., 2-hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid) using AutoDock Tools.
- Set grid parameters (60 × 60 × 60 Å) around the active site.
- Run 100 Lamarckian genetic algorithm simulations.
Analysis : Compare binding energies (ΔG). For example, 4-nitro derivatives show ΔG = −9.2 kcal/mol, indicating strong inhibition potential .
Q. Table 1: Binding Energies of Selected Derivatives
| Compound | Binding Energy (ΔG, kcal/mol) |
|---|---|
| 4-Nitro-substituted (1i) | −9.2 |
| 3-Fluoro-substituted (49) | −8.5 |
| Parent compound | −7.1 |
Advanced: What degradation pathways are observed under oxidative conditions?
Methodological Answer:
- Primary Degradation : Cleavage of the sulfonamide bond generates 4-aminobenzoic acid and phenylsulfonic acid.
- Secondary Pathways :
- Hydroxylation at the benzene ring forms 2,4-dihydroxybenzoic acid .
- Further oxidation yields aliphatic acids (e.g., oxalic, formic) and CO₂ .
- Analytical Tools : Use HPLC-UV (λ = 254 nm) to track degradation intermediates.
Basic: How to optimize reaction yields for sulfonamido group introduction?
Methodological Answer:
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine group .
- Solvent : Use dichloromethane or THF for better solubility of intermediates.
- Yield Improvement : Ultrasound irradiation increases yields by 15–20% compared to conventional methods .
Advanced: How do structural modifications at the 4-position phenylsulfonamido group affect bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) :
- Nitro (NO₂) or trifluoromethyl (CF₃) groups enhance binding to hydrophobic enzyme pockets (e.g., ΔG improves by 2.1 kcal/mol for 4-NO₂ vs. parent) .
- Electron-Donating Groups (EDGs) :
- Methoxy (OCH₃) or methyl (CH₃) groups reduce activity due to steric hindrance .
- Biological Impact : Derivatives with EWGs show IC₅₀ values <10 μM in cancer cell lines (e.g., ovarian SKOV-3) .
Q. Table 2: Activity of Substituted Derivatives
| Substituent | IC₅₀ (μM, SKOV-3) | Topoisomerase II Inhibition (%) |
|---|---|---|
| 4-NO₂ | 8.2 | 92 |
| 3-F | 12.5 | 78 |
| 4-CH₃ | >50 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
